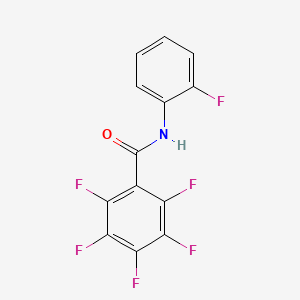![molecular formula C16H14N2O7 B4711152 (4-{[(4-nitrophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4711152.png)
(4-{[(4-nitrophenoxy)acetyl]amino}phenoxy)acetic acid
Vue d'ensemble
Description
(4-{[(4-nitrophenoxy)acetyl]amino}phenoxy)acetic acid, commonly known as NPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NPA is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide.
Applications De Recherche Scientifique
NPA has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. NPA has also been shown to induce apoptosis (programmed cell death) in cancer cells. Moreover, NPA has been studied for its potential anti-inflammatory and neuroprotective effects.
Mécanisme D'action
The mechanism of action of NPA is not fully understood. However, it has been suggested that NPA inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors, such as NPA, have been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
NPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which leads to changes in gene expression. NPA has also been shown to induce apoptosis in cancer cells, which is associated with changes in mitochondrial function and activation of caspases. Moreover, NPA has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
NPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. Moreover, NPA has been extensively studied for its potential applications in scientific research, and its mechanism of action is well understood. However, NPA also has some limitations. It is a relatively new compound, and its long-term effects on human health are not fully understood. Moreover, NPA has not been extensively studied in vivo, and its efficacy and safety in animal models need to be further investigated.
Orientations Futures
There are several future directions for research on NPA. One direction is to investigate the efficacy and safety of NPA in animal models of cancer and other diseases. Another direction is to investigate the potential use of NPA in combination with other drugs for cancer treatment. Moreover, the development of more potent and selective HDAC inhibitors, such as NPA, is an area of active research. Finally, the investigation of the long-term effects of NPA on human health is important for its potential clinical applications.
Conclusion:
In conclusion, NPA is a synthetic compound that has been extensively studied for its potential applications in scientific research. NPA has been shown to inhibit the growth of various cancer cell lines, induce apoptosis in cancer cells, and have anti-inflammatory and neuroprotective effects. NPA has several advantages for lab experiments, but also has some limitations. There are several future directions for research on NPA, including investigating its efficacy and safety in animal models, its potential use in combination with other drugs, and the development of more potent and selective HDAC inhibitors.
Propriétés
IUPAC Name |
2-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7/c19-15(9-24-14-7-3-12(4-8-14)18(22)23)17-11-1-5-13(6-2-11)25-10-16(20)21/h1-8H,9-10H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYGFCBLRWSTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(butylamino)-4-({[3-cyano-4-cyclopropyl-6-(difluoromethyl)-2-pyridinyl]thio}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B4711075.png)
![4-methyl-1-({3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)piperidine](/img/structure/B4711089.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4711097.png)
![N-(2-ethoxyphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4711106.png)
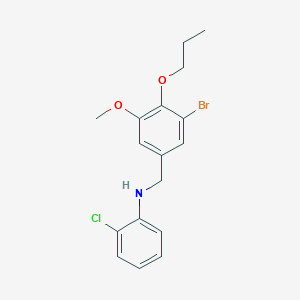
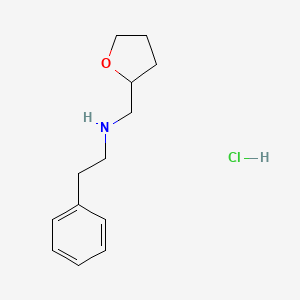
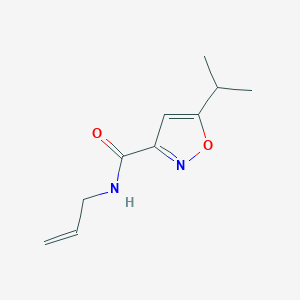
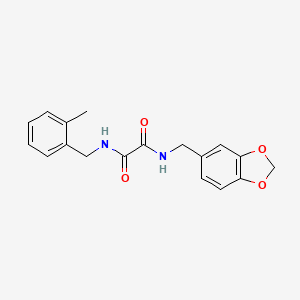
![4-isobutoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4711160.png)
![ethyl 4-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]butanoate](/img/structure/B4711163.png)
![N~1~-(4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4711166.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B4711172.png)
![2,3,4,5,6-pentafluoro-N-{3-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B4711173.png)
